molecular formula C13H22N2O2S B13509730 tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate

tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate

Cat. No.: B13509730
M. Wt: 270.39 g/mol
InChI Key: MZFWCBSIPZKVKZ-SNVBAGLBSA-N
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Description

Molecular Formula: C₁₃H₂₂N₂O₂S Molecular Weight: 270.39 g/mol CAS Number: 2639392-27-9 Structure: Features a chiral (3R)-configured amino group, a thiophen-2-yl substituent, and a tert-butyl carbamate group with an N-methyl modification.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

tert-butyl N-[(3R)-3-amino-3-thiophen-2-ylpropyl]-N-methylcarbamate

InChI

InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15(4)8-7-10(14)11-6-5-9-18-11/h5-6,9-10H,7-8,14H2,1-4H3/t10-/m1/s1

InChI Key

MZFWCBSIPZKVKZ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC[C@H](C1=CC=CS1)N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the thiophene ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Notable Properties
tert-Butyl N-[(3R)-3-Amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate 2639392-27-9 C₁₃H₂₂N₂O₂S 270.39 Thiophen-2-yl group, N-methylcarbamate, (3R)-chirality High potential for bioactivity due to thiophene's electronic properties; used as a synthetic intermediate .
tert-Butyl N-[(2S)-2-Amino-3-[(3R)-oxan-3-yl]propyl]-N-methylcarbamate 1093869-21-6 C₁₄H₂₈N₂O₃ 272.38 Oxan-3-yl (tetrahydropyran) instead of thiophene Increased polarity from oxygen heterocycle; may alter solubility and target binding .
tert-Butyl N-(3-Amino-3-thioxopropyl)carbamate 2735653 C₈H₁₆N₂O₂S 204.29 Thioamide (C=S) group replacing thiophene Potential protease inhibition due to thiocarbonyl mimicking peptide bonds; shorter chain .
tert-Butyl N-{3-Amino-2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate 2228993-00-6 C₁₄H₂₁F₃N₂O₂S 338.39 Trifluoromethyl-thiophene and methyl branch Enhanced lipophilicity (logP) from CF₃; improved metabolic stability .
tert-Butyl N-(2-Amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate N/A C₁₄H₂₇N₃O₄ 301.39 Dual Boc-protected amine Used in multi-step syntheses; increased steric hindrance may slow reaction kinetics .

Structural and Functional Analysis

Thiophene vs. Oxan-3-yl Substituents
  • Target Compound (Thiophene) : The electron-rich thiophene enhances π-stacking interactions, relevant in kinase or receptor binding. Its hydrophobicity improves membrane permeability.
Thioamide vs. Thiophene
  • The thioamide group (C=S) in tert-butyl N-(3-amino-3-thioxopropyl)carbamate may act as a transition-state mimic in enzyme inhibition (e.g., proteases). However, its shorter chain limits spatial flexibility compared to the thiophene-containing target .
Trifluoromethyl-Thiophene Derivative
  • The methyl branch on the propyl chain adds steric bulk, which could influence binding pocket interactions .

Research and Application Insights

  • Drug Development : The target compound’s thiophene moiety is bioisosteric to benzene, making it valuable in designing kinase inhibitors (e.g., EGFR or JAK inhibitors).
  • Peptide Synthesis : Boc protection in analogs like CAS 1093869-21-6 and 2735653 enables amine group preservation during solid-phase synthesis .
  • Thermodynamic Stability : Thiophene derivatives generally exhibit higher thermal stability compared to thioamides, which may degrade under acidic conditions .

Biological Activity

Tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

The compound this compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC12H17N2O2S
Molecular Weight253.34 g/mol
CAS Number2639392-27-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in the pathology of Alzheimer's disease. Specifically, it has been shown to inhibit:

  • β-secretase : This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which aggregate to form plaques in AD.
  • Acetylcholinesterase : Inhibition of this enzyme increases acetylcholine levels, potentially improving cognitive function.

In vitro studies have demonstrated that this compound can significantly reduce amyloid-beta aggregation and protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta exposure .

In Vitro Studies

In vitro experiments have highlighted the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42. Key findings include:

  • Cell Viability : At a concentration of 100 μM, the compound maintained 100% cell viability in astrocyte cultures, while untreated cells showed significant cytotoxicity when exposed to amyloid-beta .
TreatmentCell Viability (%)
Control100
Amyloid-beta43.78 ± 7.17
Amyloid-beta + Compound62.98 ± 4.92

In Vivo Studies

In vivo assessments using scopolamine-induced models of Alzheimer's disease revealed that while this compound exhibited some protective effects, these were not statistically significant when compared to established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability in brain tissues .

Case Studies and Clinical Implications

Research into similar compounds has suggested a multimodal approach may be necessary for effective Alzheimer's treatment. The potential for this compound to target multiple pathways involved in AD pathology makes it a candidate for further exploration in combination therapies.

Q & A

Q. What synthetic strategies are employed to achieve high enantiomeric purity in the synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate?

The synthesis typically involves stereoselective reactions to preserve the (3R)-configuration. Key steps include:

  • Chiral amine precursors : Use of (R)-configured starting materials or chiral auxiliaries to ensure stereochemical fidelity during the coupling of the thiophen-2-yl group .
  • Protection-deprotection : Sequential protection of the amino group with tert-butyloxycarbonyl (Boc) to prevent racemization during N-methylation .
  • Purification : Chromatography or recrystallization in polar solvents (e.g., ethanol/water) to isolate the enantiomerically pure product .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Resolves absolute stereochemistry and confirms the (3R)-configuration. Hydrogen bonding between the carbamate carbonyl and amino groups stabilizes the crystal lattice, as seen in analogous carbamate structures .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify the thiophen-2-yl moiety (δ ~6.9–7.4 ppm for aromatic protons) and tert-butyl group (δ ~1.4 ppm for nine equivalent protons) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. What mechanistic insights explain the role of the hydroxyimino group in modulating biological activity?

The hydroxyimino (-NH-O-) group enhances:

  • Hydrogen bonding : Stabilizes interactions with enzyme active sites (e.g., kinases or proteases) through dual hydrogen donor/acceptor capacity .
  • Electron withdrawal : Polarizes adjacent bonds, increasing electrophilicity at the carbamate carbonyl, which may improve covalent binding to nucleophilic residues (e.g., cysteine thiols) .
  • Comparative studies : Analogues lacking this group show reduced inhibitory potency in enzyme assays, confirming its critical role .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

  • Reaction conditions : Temperature sensitivity (e.g., exothermic N-methylation requiring strict control at 0–5°C) .
  • Solvent effects : Dichloromethane vs. acetonitrile impacts carbamate stability and byproduct formation .
  • Optimization strategies :
    • Design of Experiment (DoE) to identify critical parameters (e.g., molar ratios, catalyst loading).
    • In-line FTIR monitoring to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are used to assess this compound’s interaction with metabolic enzymes?

  • CYP450 inhibition assays : Liver microsomes incubated with the compound and probe substrates (e.g., midazolam for CYP3A4). LC-MS/MS quantifies metabolite suppression .
  • Kinetic studies : KiK_i determination via Lineweaver-Burk plots to classify inhibition mode (competitive/uncompetitive) .
  • Molecular docking : Glide or AutoDock simulations predict binding poses in cytochrome P450 active sites, guided by crystallographic data .

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